Cas no 16099-04-0 (2-chloro-1,3-thiazole-4-carbonyl chloride)

2-Chloro-1,3-thiazole-4-carbonyl chloride is a reactive heterocyclic compound primarily used as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its thiazole core and acyl chloride functionality make it a versatile building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and crop protection agents. The compound’s high reactivity enables efficient derivatization, facilitating the introduction of the thiazole moiety into target structures. Its stability under controlled conditions ensures reliable handling in synthetic workflows. This reagent is valued for its role in producing biologically active compounds, contributing to advancements in medicinal and agricultural chemistry.
2-chloro-1,3-thiazole-4-carbonyl chloride structure
16099-04-0 structure
Product name:2-chloro-1,3-thiazole-4-carbonyl chloride
CAS No:16099-04-0
MF:C4HNOSCl2
MW:182.02784
CID:121418
PubChem ID:45081536

2-chloro-1,3-thiazole-4-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolecarbonylchloride, 2-chloro-
    • 2-chloro-1,3-thiazole-4-carbonyl chloride
    • 2-chlorothiazole-4-carbonyl chloride
    • 4-Thiazolecarbonyl chloride, 2-chloro- (8CI,9CI)
    • AKOS024124123
    • 16099-04-0
    • 2-chlorothiazole-4-carboxylic acid chloride
    • 2-Chlorothiazole-4-carbonylchloride
    • EN300-157650
    • 4-Thiazolecarbonyl chloride, 2-chloro-
    • OCMPHVBYKQYVJS-UHFFFAOYSA-N
    • SCHEMBL1697689
    • 2-Chloro-4-thiazolecarboxylic acid chloride
    • FT-0736393
    • DTXSID50664671
    • 2-chloro-thiazole-4-carbonyl chloride
    • Inchi: InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H
    • InChI Key: OCMPHVBYKQYVJS-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C(Cl)=O)=CS1

Computed Properties

  • Exact Mass: 180.91573
  • Monoisotopic Mass: 180.9155902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96

2-chloro-1,3-thiazole-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-157650-0.25g
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
0.25g
$361.0 2023-11-13
Enamine
EN300-157650-1.0g
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
1.0g
$727.0 2023-02-14
Enamine
EN300-157650-0.1g
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
0.1g
$252.0 2023-11-13
TRC
B427953-10mg
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0
10mg
$ 50.00 2022-06-07
1PlusChem
1P001W1C-250mg
4-Thiazolecarbonyl chloride, 2-chloro-
16099-04-0 95%
250mg
$437.00 2025-02-19
1PlusChem
1P001W1C-1g
4-Thiazolecarbonyl chloride, 2-chloro-
16099-04-0 95%
1g
$844.00 2025-02-19
Enamine
EN300-157650-1g
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
1g
$728.0 2023-11-13
Enamine
EN300-157650-5g
2-chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
5g
$2110.0 2023-11-13
A2B Chem LLC
AA87376-1g
2-Chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
1g
$802.00 2024-04-20
A2B Chem LLC
AA87376-10g
2-Chloro-1,3-thiazole-4-carbonyl chloride
16099-04-0 95%
10g
$3331.00 2024-04-20

Additional information on 2-chloro-1,3-thiazole-4-carbonyl chloride

Introduction to 2-Chloro-1,3-thiazole-4-carbonyl chloride (CAS No. 16099-04-0)

2-Chloro-1,3-thiazole-4-carbonyl chloride (CAS No. 16099-04-0) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring and the presence of a chloro and carbonyl chloride functional groups, which contribute to its reactivity and potential applications in drug discovery and synthesis.

The chemical structure of 2-chloro-1,3-thiazole-4-carbonyl chloride consists of a five-membered thiazole ring with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position. The thiazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in the design of bioactive molecules. The chloro and carbonyl chloride groups provide additional reactivity, enabling this compound to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions.

In recent years, 2-chloro-1,3-thiazole-4-carbonyl chloride has been extensively studied for its potential use in the synthesis of novel pharmaceuticals. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers have explored the use of thiazole derivatives as inhibitors of kinases, which are key targets in cancer therapy. The chloro and carbonyl chloride functionalities allow for the facile introduction of various substituents, thereby fine-tuning the pharmacological properties of the resulting compounds.

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of thiazole-based compounds derived from 2-chloro-1,3-thiazole-4-carbonyl chloride. The researchers demonstrated that these compounds exhibited potent inhibitory activity against a specific kinase involved in tumor growth. The study also revealed that the presence of the chloro group played a crucial role in enhancing the binding affinity and selectivity of the inhibitors.

Beyond its applications in medicinal chemistry, 2-chloro-1,3-thiazole-4-carbonyl chloride has also found use in other areas of chemical research. For instance, it has been employed as an intermediate in the synthesis of agrochemicals and materials science applications. The compound's reactivity and functional group versatility make it an attractive choice for chemists seeking to develop new compounds with tailored properties.

The synthesis of 2-chloro-1,3-thiazole-4-carbonyl chloride typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include cyclization reactions followed by chlorination steps. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, 2-chloro-1,3-thiazole-4-carbonyl chloride (CAS No. 16099-04-0) is a valuable organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other fields. Its unique chemical structure and reactivity make it an essential building block for the development of novel bioactive molecules. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in modern chemical science.

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